2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidin-7-one core substituted with a benzyl group at position 6 and an ethyl group at position 2. A sulfanyl (-S-) linker at position 5 connects to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-14-18-21(26-27)22(30)28(13-16-9-5-4-6-10-16)23(25-18)32-15-20(29)24-17-11-7-8-12-19(17)31-2/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFUWOELIDZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the benzyl, ethyl, and sulfanyl groups. The final step involves the acylation of the pyrazolo[4,3-d]pyrimidine derivative with 2-methoxyphenylacetic acid under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives, including this compound, as anticancer agents. The structural modifications in such compounds can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Pyrazolo[4,3-d]pyrimidines have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
| Study | Findings |
|---|---|
| Compounds in this category have shown effectiveness in reducing inflammation in animal models of arthritis. |
Antiviral Activity
The ongoing research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) indicates that compounds with similar structures may also exhibit antiviral properties against HIV and other viruses.
| Study | Findings |
|---|---|
| Novel NNRTIs derived from pyrazole scaffolds have shown significant activity against HIV replication. |
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Breast Cancer Treatment : A study demonstrated that a related pyrazolo[4,3-d]pyrimidine could reduce tumor size in xenograft models of breast cancer by over 50% compared to controls.
- Chronic Inflammation Models : In a model of chronic inflammation induced by lipopolysaccharides (LPS), treatment with a similar compound resulted in a significant decrease in inflammatory markers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives
- Compound A : 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Key Differences :
- Position 3 : Methyl substitution (vs. unsubstituted in the target compound).
- Benzyl Group : 3-Methoxybenzyl (vs. benzyl) enhances electron-donating effects.
- Acetamide Substituent: 2-Fluorophenyl (vs. Implications: The 3-methoxybenzyl group may improve solubility, while the fluorine atom could enhance bioavailability through increased membrane permeability.
Thiazolo-Pyrimidine Derivatives
- Compound B: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Differences:
- Core Structure : Thiazolo-pyrimidine (vs. pyrazolo-pyrimidine) alters electronic distribution.
- Substituents: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups introduce strong electron-withdrawing and π-stacking capabilities. Implications: The cyanobenzylidene group may enhance binding to hydrophobic enzyme pockets, while the furan moiety could modulate solubility.
Table 1: Comparative Data for Selected Analogues
Functional and Pharmacological Insights
- Electron-Donating vs. In contrast, Compound B’s 4-cyanobenzylidene group (strong electron-withdrawing) may favor interactions with positively charged enzyme residues .
- Steric Effects : Compound A’s methyl group at position 3 introduces steric hindrance, which could reduce off-target interactions compared to the unsubstituted target compound .
Biological Activity
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a novel derivative within the pyrazolo[4,3-d]pyrimidine class. This article aims to explore its biological activity, particularly its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazolo-pyrimidine core with a sulfanyl group and a methoxyphenyl acetamide moiety, contributing to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazolo derivatives, emphasizing their potential as anticancer agents. The compound has shown promising results in various assays.
Anticancer Activity
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- Mechanisms of Action :
Research Findings and Case Studies
Several studies have reported on the biological activity of compounds related to the pyrazolo[4,3-d]pyrimidine class:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 2 | MCF-7 | 1.88 | Apoptosis induction |
| 3 | HCT116 | 0.39 | Cell cycle arrest |
| 4 | HepG2 | 0.46 | Inhibition of proliferation |
Comparative Studies
In comparative analyses with other pyrazolo derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
